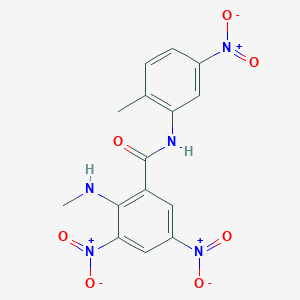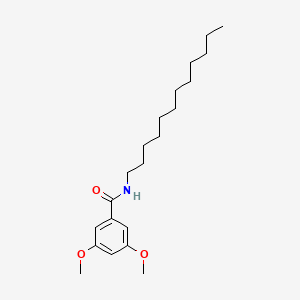![molecular formula C33H26N2O8 B12468017 2-(3-nitrophenyl)-2-oxoethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12468017.png)
2-(3-nitrophenyl)-2-oxoethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Nitrophenyl)-2-oxoethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that features a combination of nitrophenyl, oxoethyl, tert-butylphenoxy, and dioxoisoindole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the nitrophenyl and tert-butylphenoxy precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include sodium borohydride, tin(II) chloride dihydrate, and various solvents such as dimethyl sulfoxide (DMSO) and dichloroethane (DCE) .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques, such as continuous flow chemistry, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group to an amine using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, tin(II) chloride dihydrate.
Solvents: DMSO, dichloroethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while oxidation can produce nitro derivatives .
Applications De Recherche Scientifique
2-(3-Nitrophenyl)-2-oxoethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The nitrophenyl group plays a crucial role in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-tert-butylphenoxy)-N-(5-((4-nitrophenyl)sulfonyl)-1,3-thiazol-2-yl)acetamide
- 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole
- 2-(4-tert-butylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide
Uniqueness
2-(3-Nitrophenyl)-2-oxoethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C33H26N2O8 |
|---|---|
Poids moléculaire |
578.6 g/mol |
Nom IUPAC |
[2-(3-nitrophenyl)-2-oxoethyl] 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C33H26N2O8/c1-33(2,3)22-8-12-25(13-9-22)43-26-14-10-23(11-15-26)34-30(37)27-16-7-21(18-28(27)31(34)38)32(39)42-19-29(36)20-5-4-6-24(17-20)35(40)41/h4-18H,19H2,1-3H3 |
Clé InChI |
ZOZVLHSQILZOKH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OCC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate](/img/structure/B12467942.png)

![1-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12467951.png)

![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12467963.png)
![tert-butyl 3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B12467968.png)
![5-Fluoro-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12467980.png)
![2-bromo-N-[5-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12467990.png)

![3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B12467999.png)
![4-Cyclohexylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12468003.png)

![propan-2-yl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12468013.png)

